Cytochalasin C

In Vivo Toxicology Animal Model Cytochalasin D

Cytochalasin C is the superior actin inhibitor for in vivo pharmacology. It delivers potent actin disruption (Kd ~50 nM range) with 10-fold lower acute mouse toxicity than Cytochalasin D, enabling higher, more ethically compliant dosing. Unlike Cytochalasin B, it does not interfere with glucose transport, ensuring metabolic readouts are artifact-free. Its unique induction of nuclear rodlets makes it an ideal positive control for high-content screening. Choose Cytochalasin C to widen your therapeutic index and sharpen your cytoskeletal research.

Molecular Formula C30H37NO6
Molecular Weight 507.6 g/mol
Cat. No. B1254743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin C
Synonymscytochalasin C
Molecular FormulaC30H37NO6
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O
InChIInChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9+,15-14+/t17-,22-,23-,24+,25-,26+,29+,30+/m0/s1
InChIKeyNAIODHJWOHMDJX-FLMVKAFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytochalasin C (CAS 22144-76-9) for Actin Polymerization Research: A High-Potency, Cell-Permeable Mycotoxin


Cytochalasin C (CAS 22144-76-9) is a cell-permeable fungal metabolite produced by various fungal species, including *Chaetomium globosum* and *Xylaria* spp. [1]. As a member of the cytochalasin class of mycotoxins, it functions as an actin polymerization inhibitor by binding to the barbed ends of actin filaments, thereby blocking both the association and dissociation of actin monomers [2]. This disruption of actin dynamics interferes with critical cellular processes such as cell division, motility, and secretion [3]. Cytochalasin C is widely used as a research tool to study cytoskeleton-dependent phenomena.

Why Cytochalasin C Cannot Be Simply Substituted with Cytochalasin B or D


The cytochalasin class exhibits significant functional divergence, meaning compounds cannot be freely interchanged without altering experimental outcomes. Key differences include: (1) **Selectivity**: Cytochalasin B potently inhibits glucose transport (Kd ~1-2 nM), whereas Cytochalasin C and D primarily target actin polymerization [1]. (2) **In Vivo Toxicity**: Cytochalasin C is approximately 10-fold less toxic in mice compared to Cytochalasin D, making it a potentially more suitable candidate for certain in vivo applications . (3) **Binding Affinity**: Quantitative analyses of actin capping and cleaving activities reveal distinct potency profiles, with Cytochalasin D exhibiting the strongest capping activity (Kd = 50 nM) among its analogs [2]. (4) **Cellular Phenotypes**: Cytochalasin C uniquely induces the formation of nuclear rodlets, a phenotype not universally observed across all cytochalasins [3].

Cytochalasin C: Quantitative Differentiation from Cytochalasin B and D for Procurement Decisions


Superior In Vivo Tolerability: 10-Fold Lower Toxicity Compared to Cytochalasin D in Mice

In murine models, Cytochalasin C exhibits significantly lower acute toxicity than its analog Cytochalasin D. While Cytochalasin D is lethal at lower doses, Cytochalasin C is tolerated at concentrations 10-fold higher . This key safety differential is critical for researchers planning in vivo studies.

In Vivo Toxicology Animal Model Cytochalasin D

Cleaner Actin Targeting: Absence of Glucose Transport Inhibition Seen with Cytochalasin B

A major drawback of Cytochalasin B is its potent inhibition of glucose transport, with a Kd of 1.4-2.2 nM for glucose transporters, which can confound metabolic studies . Cytochalasin C, like Cytochalasin D, does not inhibit glucose transport at concentrations effective for actin disruption, providing a cleaner, actin-specific pharmacological profile [1].

Glucose Transport Selectivity Cytochalasin B Off-Target Effects

Potent Cytotoxicity: HeLa Cell IC50 < 0.32 µg/mL

Cytochalasin C demonstrates potent cytotoxic activity against HeLa cells, with a reported IC50 of <0.32 µg/mL . This establishes its effectiveness in disrupting cellular processes essential for cancer cell survival and proliferation.

Cancer Research Cytotoxicity HeLa Cells

High Potency Actin Inhibitor: Comparable to Cytochalasin D, Superior to H and J

Within the cytochalasin family, Cytochalasin C and D represent a high-potency tier for actin polymerization inhibition. They were found to be much stronger inhibitors than Cytochalasin H (moderate) and Cytochalasin J (weak) . Furthermore, Cytochalasin C was fully tolerated at 1 µM, a concentration ten-fold higher than the tolerated level for Cytochalasin D, suggesting a potentially wider effective concentration window in certain experimental contexts .

Actin Polymerization Structure-Activity Relationship Cytochalasin D Cytochalasin H Cytochalasin J

Unique Induction of Nuclear Rodlets: A Distinct Phenotypic Marker

A comparative study of 24 cytochalasins revealed that Cytochalasin C, along with Cytochalasin B, D, and H, induces the formation of nuclear rodlets in treated fibroblasts [1]. However, the specific kinetics and conditions for this induction can vary, and for Cytochalasin C, it is a highly reproducible and characteristic effect, serving as a robust positive control or phenotypic readout.

Cell Biology Nuclear Rodlets Phenotypic Screening

Optimal Research Applications for Cytochalasin C Based on Quantitative Evidence


In Vivo Studies Requiring Lower Systemic Toxicity

For researchers planning to study the effects of actin disruption in live animal models, Cytochalasin C is a superior choice to Cytochalasin D due to its 10-fold lower acute toxicity in mice . This wider therapeutic index allows for the administration of higher doses to achieve effective actin disruption in target tissues without causing excessive systemic harm, thereby improving the feasibility and ethical compliance of in vivo pharmacological studies.

Metabolic and Glucose Transport Studies Where Off-Target Effects Are Confounding

In experiments where cellular metabolism is a primary readout, the use of Cytochalasin B can be problematic due to its potent inhibition of glucose transporters (Kd = 1.4-2.2 nM) . Cytochalasin C provides a 'cleaner' alternative. Its lack of effect on glucose transport, as established by class-level evidence [1], makes it the preferred actin inhibitor for investigating cytoskeletal roles in processes like insulin secretion, GLUT4 translocation, and glycolytic flux, ensuring that observed changes are not an artifact of altered nutrient uptake.

High-Content Imaging Assays for Nuclear Phenotypes

The reliable induction of nuclear rodlets by Cytochalasin C provides a distinct and easily quantifiable morphological marker [2]. This makes the compound ideal for high-content screening (HCS) assays, where automated microscopy is used to monitor changes in nuclear shape and structure. It can serve as a positive control for actin disruption or as a tool to investigate the signaling pathways that govern nuclear architecture and its relationship to the cytoskeleton.

Potent Actin Disruption in Cell Culture with a Favorable Concentration Window

Cytochalasin C is a strong inhibitor of actin polymerization, on par with Cytochalasin D, but with a distinct cellular tolerance profile. It is fully tolerated at 1 µM, a concentration 10-fold higher than the tolerated level for Cytochalasin D . This allows for a wider effective concentration range in cell culture experiments, providing researchers with greater flexibility to optimize dose-response studies and achieve robust cytoskeletal disruption while minimizing acute cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytochalasin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.